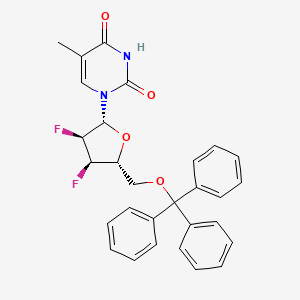
Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-5'-O-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- is a fluorinated nucleoside analogue. . The incorporation of fluorine atoms into the nucleoside structure can significantly alter its chemical and biological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- involves multiple steps. One common synthetic route includes the fluorination of uridine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve large-scale synthesis using similar fluorination techniques, with optimization for yield and purity.
Chemical Reactions Analysis
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated nucleoside analogues.
Biology: The compound serves as a probe for studying enzymatic functions and interactions with biological macromolecules.
Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, altering their activity. The compound may inhibit viral replication or cancer cell proliferation by interfering with nucleic acid synthesis or other critical cellular processes .
Comparison with Similar Compounds
Similar compounds to Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- include other fluorinated nucleoside analogues such as:
- Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl-
- Uridine, 2’,3’-dideoxy-2’-(hydroxymethyl)-5-methyl-
These compounds share similar structural features but differ in the specific positions and types of fluorine substitutions. The unique combination of fluorine atoms and the triphenylmethyl group in Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
132776-17-1 |
|---|---|
Molecular Formula |
C29H26F2N2O4 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26F2N2O4/c1-19-17-33(28(35)32-26(19)34)27-25(31)24(30)23(37-27)18-36-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,34,35)/t23-,24-,25-,27-/m1/s1 |
InChI Key |
XDQXGKSNJJSNKN-DLGLWYJGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















